molecular formula C14H17NO3 B101404 Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- CAS No. 17172-62-2

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-

Cat. No. B101404
CAS RN: 17172-62-2
M. Wt: 247.29 g/mol
InChI Key: WSOMRIFBTYVLIY-UHFFFAOYSA-N
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Description

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, also known as 4-(1-Piperidinyl)benzaldehyde, is a chemical compound with the empirical formula C12H15NO . It is used as a reactant for the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives, which are growth inhibitors against HUVEC and some cancer cell lines .


Synthesis Analysis

While specific synthesis methods for Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- were not found, a related compound, p-hydroxybenzaldehyde, was used to synthesize a novel diol, 2,2′-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol (EDPD). The EDPD was then polymerized with 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids to synthesize a series of aliphatic-aromatic polyesters .


Molecular Structure Analysis

The molecular structure of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- is characterized by a benzene ring with a formyl substituent . The compound has a molecular weight of 189.25 and its molecular formula is C12H15NO .

Scientific Research Applications

Pharmacological Synthesis

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: is a key intermediate in the synthesis of various pharmacologically active piperidine derivatives. These derivatives are utilized in the development of drugs with potential applications in treating a range of conditions, from neurological disorders to cancer .

Organic Chemistry Research

In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactivity allows for the formation of spiropiperidines and condensed piperidines , which are valuable in creating diverse chemical libraries for drug discovery .

Biological Activity Studies

The piperidine moiety is crucial for the biological activity of many pharmaceuticals. Researchers use 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde to study the bioactivity of piperidine-based compounds, particularly their interactions with biological targets such as enzymes and receptors .

Analytical Chemistry

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: can be used as a standard or reference compound in chromatographic analysis techniques such as HPLC and LC-MS, aiding in the identification and quantification of similar compounds in complex mixtures .

Safety and Hazards

Benzaldehyde, the parent compound of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, is classified as a flammable liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMRIFBTYVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169149
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-

CAS RN

17172-62-2
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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